

IUPAC name and synonyms for C7H12 cycloalkene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Ethyl-1-cyclopentene*

Cat. No.: B1583899

[Get Quote](#)

An In-depth Technical Guide to 1-Methylcyclohexene (C7H12)

This technical guide provides a comprehensive overview of 1-methylcyclohexene, a cycloalkene with the chemical formula C7H12. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, and reactivity.

IUPAC Name and Synonyms

The nomenclature for this compound is as follows:

- IUPAC Name: 1-methylcyclohex-1-ene[1][2]
- Synonyms: 1-Methylcyclohexene, 2,3,4,5-Tetrahydrotoluene, α -Methylcyclohexene[1][3][4]

Physicochemical Properties

1-Methylcyclohexene is a colorless liquid with a distinctive odor.[3][4] It is a highly flammable, sterically hindered, and unactivated alkene.[3][5] The following table summarizes its key physicochemical properties.

Property	Value	Reference(s)
Molecular Formula	C7H12	[1][3]
Molecular Weight	96.17 g/mol	[1][3]
Boiling Point	110-111 °C	[3][5]
Melting Point	-120.4 °C	[2]
Density	0.811 g/mL at 20 °C	[3][5]
Refractive Index	n20/D 1.45	[3][5]
Vapor Pressure	30.6 mmHg at 25 °C	[1][6]
Water Solubility	52 mg/kg at 25 °C	[3]
Flash Point	-1.0 °C (30.2 °F)	[6]

Synthesis Protocols

1-Methylcyclohexene can be synthesized through several methods, each with distinct advantages in terms of yield and reaction conditions. Below are detailed protocols for common synthetic routes.

Acid-Catalyzed Dehydration of Alcohols (E1 Mechanism)

This method involves the elimination of water from a methylcyclohexanol isomer using a strong acid catalyst.

Protocol 1: Dehydration of 1-Methylcyclohexanol

- To a 250 mL round-bottom flask, add 20 g of 1-methylcyclohexanol.
- Under constant stirring, slowly add 5 mL of concentrated sulfuric acid dropwise.
- Heat the mixture to 90 °C and maintain for 3 hours.
- After cooling to room temperature, the product can be isolated by distillation.

- The final product should be analyzed by Gas Chromatography (GC) to confirm purity.[7]

Protocol 2: Dehydration of 2-Methylcyclohexanol

A similar procedure can be followed using 2-methylcyclohexanol as the starting material, typically with 85% phosphoric acid at 120 °C.[8]

Base-Induced Elimination of a Haloalkane (E2 Mechanism)

This protocol describes the dehydrohalogenation of 1-bromo-1-methylcyclohexane using a strong base.[9]

- In a round-bottom flask, dissolve 15 g of 1-methylcyclohexyl bromide in 100 mL of anhydrous ethanol.
- Add 2.5 g of sodium ethoxide to the solution.
- Heat the mixture to reflux for 2 hours.
- After cooling, filter the solution to remove any precipitated sodium salts.
- The product is then purified by vacuum distillation.[7]

Grignard Reaction Followed by Dehydration

This two-step synthesis starts from cyclohexanone.

- Under a nitrogen atmosphere, prepare a solution of cyclohexanone (0.1 mol) in 35 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask.
- Cool the solution to -10 °C.
- Slowly add a 3M solution of methylmagnesium chloride in THF dropwise, ensuring the temperature remains below 0 °C.
- Allow the reaction to proceed for 30 minutes after the addition is complete.

- Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.
- Extract the intermediate, 1-methylcyclohexanol, with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate.[8][10]
- To the isolated intermediate, add 50 mL of 1,2-dichloroethane and a catalytic amount of p-toluenesulfonic acid (0.6 g).
- Heat the mixture to reflux to induce dehydration, yielding 1-methylcyclohexene.[8][10]

Comparative Yields of Synthesis Methods

The selection of a synthetic route often depends on the desired yield and purity. The following table summarizes typical yields for the described methods.

Synthesis Method	Starting Material	Reagents /Catalyst	Temperature (°C)	Typical Yield (%)	Purity (%)	Reference(s)
Acid-Catalyzed Dehydration (E1)	1-Methylcyclohexanol	H ₂ SO ₄ (conc.)	90	84	>98	[7]
Acid-Catalyzed Dehydration (E1)	2-Methylcyclohexanol	H ₃ PO ₄ (85%)	120	~77	>95	[8]
Base-Induced Elimination (E2)	1-Methylcyclohexyl bromide	Sodium ethoxide	78 (reflux)	82	Not Specified	
Grignard Reaction & Dehydration	Cyclohexane none, Methylmagnesium chloride	Toluene-4-sulfonic acid	-10 to 0, then reflux	92	Not Specified	[8][10]
Catalytic Dehydrogenation	1-Methylcyclohexane	5% Pd/C	350	68	Not Specified	

Key Reactions of 1-Methylcyclohexene

1-Methylcyclohexene serves as a versatile substrate for a variety of organic transformations.

Ozonolysis

Ozonolysis cleaves the double bond of 1-methylcyclohexene to form carbonyl compounds. The final product depends on the work-up procedure.[11]

Protocol: Ozonolysis with Reductive Work-up

- Dissolve 1-methylcyclohexene (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a three-necked, round-bottom flask equipped with a gas dispersion tube.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble ozone gas through the solution until a persistent blue color indicates the complete consumption of the alkene.
- Purge the solution with nitrogen gas to remove excess ozone.
- While maintaining the cold temperature, add dimethyl sulfide (DMS, 1.5 eq) dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- The resulting product, 6-oxoheptanal, can be isolated through an appropriate aqueous work-up and purified by distillation or column chromatography.[\[12\]](#)[\[13\]](#)

An oxidative work-up, typically using hydrogen peroxide, will yield 6-oxoheptanoic acid.[\[11\]](#)[\[12\]](#)

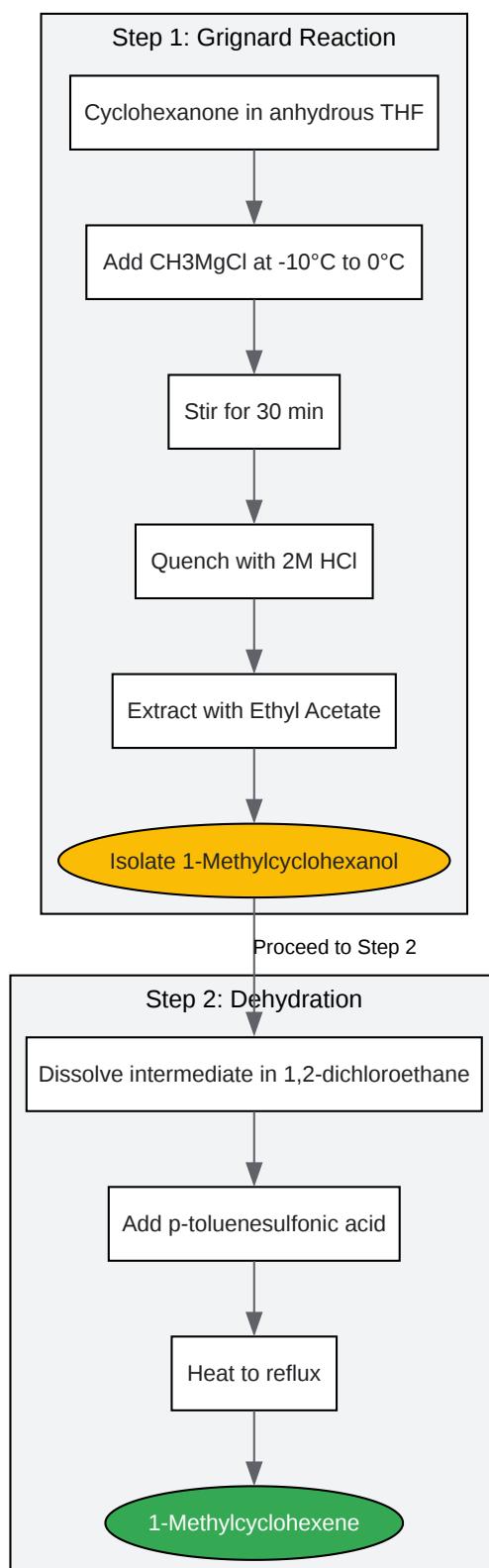
Hydroboration-Oxidation

This two-step reaction converts 1-methylcyclohexene into an alcohol with anti-Markovnikov regioselectivity.

Protocol: Synthesis of trans-2-Methylcyclohexanol

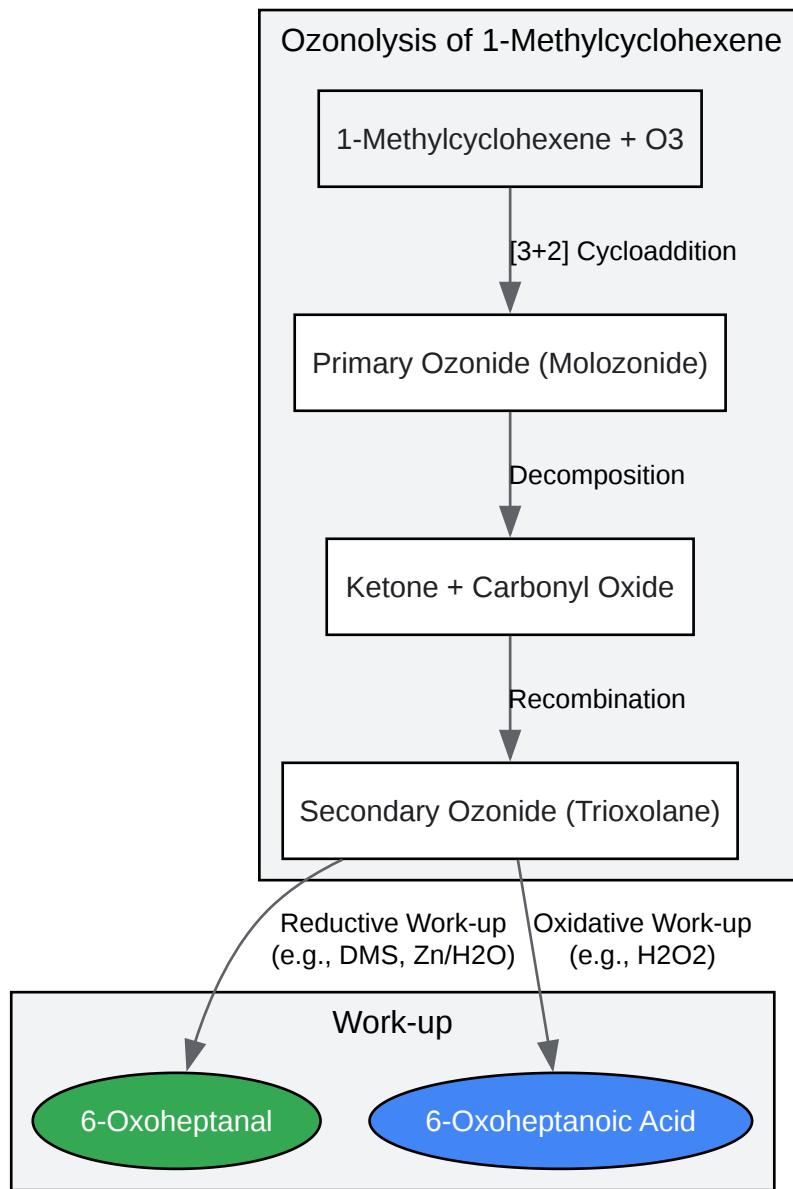
- In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 9-borabicyclononane (9-BBN) (1.1 eq) dropwise.
- After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.
- Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂ (this is an exothermic step).

- Stir the mixture at room temperature for 1 hour.
- The product, trans-2-methylcyclohexanol, is then isolated by extraction with diethyl ether, followed by washing, drying, and concentration of the organic layers. Purification can be achieved by flash column chromatography.[\[13\]](#)


Biological Relevance and Applications

1-Methylcyclohexene is a naturally occurring volatile monoterpene found in some plants, such as *Houttuynia cordata*, and acts as a sex pheromone for certain insects.[\[14\]](#) In the context of drug development, it serves as a valuable building block for the synthesis of more complex molecules.[\[7\]](#)

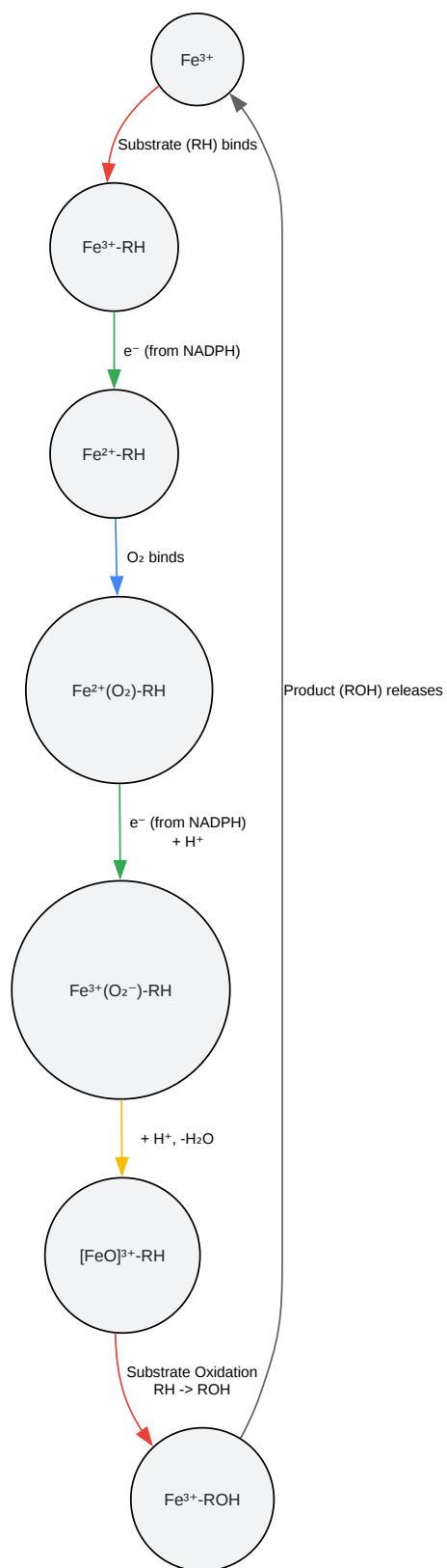
The metabolism of xenobiotics, including cyclic hydrocarbons, is a critical area of study in drug development. Cytochrome P450 (P450) monooxygenases are a superfamily of enzymes responsible for the oxidative metabolism of a wide range of compounds.[\[15\]](#)[\[16\]](#) While specific studies detailing the complete metabolic pathway of 1-methylcyclohexene are not abundant, it is expected to be a substrate for P450 enzymes, undergoing hydroxylation or epoxidation.


Visualizations

Synthesis Workflow: Grignard Reaction and Dehydration

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of 1-methylcyclohexene.


Ozonolysis Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the ozonolysis of 1-methylcyclohexene.

Cytochrome P450 Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle of Cytochrome P450 enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclohexene | C7H12 | CID 11574 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 3. 1-METHYL-1-CYCLOHEXENE | 591-49-1 [chemicalbook.com]
- 4. CAS 591-49-1: 1-Methylcyclohexene | CymitQuimica [cymitquimica.com]
- 5. 1-甲基-1-环己烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-methyl cyclohexene, 591-49-1 [thegoodsentscompany.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-METHYL-1-CYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sas.rochester.edu [sas.rochester.edu]
- To cite this document: BenchChem. [IUPAC name and synonyms for C7H12 cycloalkene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583899#iupac-name-and-synonyms-for-c7h12-cycloalkene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com